Compound Description: This compound is an ester synthesized from l-menthol and phenibut. It was investigated for its potential anticonvulsant activity. []
Relevance: This compound shares the presence of a cyclohexyl moiety with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride. Additionally, both compounds were investigated for their potential therapeutic effects in neurological disorders. []
Compound Description: This compound was explored for its potential in combination therapies with anti-cancer agents or radiation therapy. [, ]
Relevance: Similar to N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, this compound features a cyclohexyl group attached to an acetamide moiety. [, ]
Compound Description: ICI D7114 is a selective β3-adrenergic agonist. In animal studies, it demonstrated thermogenic and slimming effects. []
Relevance: ICI D7114 and N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride belong to the same class of compounds - acetamides. They share structural similarities in their phenoxyacetamide moieties. []
Compound Description: FPL 13950 is an anticonvulsant with neuroprotective properties in animal models of hypoxia and global ischemia. [, ]
Relevance: Both FPL 13950 and N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride are acetamide derivatives with potential therapeutic applications in neurological disorders. Additionally, FPL 13950 contains a 1,2-diphenylethyl group, structurally similar to the 2-phenylethyl moiety present in the target compound. [, ]
N-(4-Amino-2-butynyl)acetamide derivatives
Compound Description: This class of compounds was investigated for their inhibitory activity on detrusor contraction as potential agents for treating overactive bladder. []
Relevance: While structurally distinct from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, this class shares the common structural motif of an acetamide group. []
Compound Description: ATPM acts as a mixed κ-opioid agonist and μ-opioid agonist/antagonist. Studies show it attenuates morphine antinociceptive tolerance and heroin self-administration behavior. [, ]
Relevance: Although structurally different, ATPM, like N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, has been investigated for its potential in addressing neurological conditions and modulating specific receptor activities. [, ]
Compound Description: This class of compounds was designed and evaluated as high-affinity sigma receptor ligands, representing potential probes for studying sigma receptors. []
Relevance: These compounds share a structural similarity with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride by incorporating a substituted cyclohexylamine moiety. []
Compound Description: U-47700 is a synthetic opioid with potent analgesic effects, structurally related to AH-7921. It displays high affinity for the μ-opioid receptor. []
Relevance: Although belonging to a different chemical class (benzamides), U-47700 exhibits structural parallels with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, particularly the presence of a substituted cyclohexylamine moiety. Both compounds target specific receptors in the nervous system, albeit with different pharmacological profiles. []
Compound Description: These compounds are amino acid conjugates of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. []
Relevance: Although structurally distinct from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, both compound classes involve the modification and exploration of specific chemical scaffolds for potential biological activity. []
Compound Description: Bromhexine hydrochloride is a mucolytic agent used to treat respiratory disorders by breaking down mucus. [, , ]
Relevance: This compound shares the N-cyclohexyl-N-methyl moiety with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride. [, , ]
Compound Description: This series of compounds was synthesized and evaluated for herbicidal activity, demonstrating good results against various dicotyledonous weeds. []
Relevance: These compounds share the phenoxyacetamide moiety with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride. []
Compound Description: These are a series of compounds synthesized from gabapentin and investigated for their potential biological activity. []
Relevance: This class of compounds features a cyclohexyl ring linked to an acetic acid moiety, a structural motif also present in N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride. []
Compound Description: 873140 acts as a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral activity against HIV-1. []
Relevance: Although structurally distinct, 873140, like N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, targets specific receptors with potential therapeutic implications. This underscores the importance of exploring diverse chemical structures for modulating biological pathways. []
Compound Description: This series of compounds was designed based on conformational analysis as potent and selective opioid κ agonists. []
Relevance: These compounds are acetamides, similar to N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride. The presence of the 2-(1-pyrrolidinyl)-ethyl moiety in these compounds resembles the 2-phenylethyl amino methyl portion in the target compound. []
Compound Description: This class of compounds was synthesized and evaluated as CCK(1) receptor antagonists. []
Relevance: While structurally distinct from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, this class highlights the exploration of different chemical scaffolds for targeting specific receptors and modulating their activity. []
Relevance: These compounds share a structural resemblance to N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride through the presence of a substituted cyclohexyl ring linked to an amide group. The N-aryl/arylalkyl substituents in these compounds are analogous to the 2-phenylethyl group in the target compound. []
Valnemulin and its hydrochloride
Compound Description: Valnemulin is an antibiotic primarily used in veterinary medicine. []
Relevance: Although structurally unrelated to N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, valnemulin's inclusion highlights the diversity of chemical structures with biological activity and their relevance in pharmaceutical research. []
Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, an anti-cancer drug. []
Relevance: While structurally dissimilar to N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, its mention underscores the importance of synthetic chemistry in developing new drugs, even if the target and the intermediate have distinct structures and applications. []
Compound Description: These compounds, especially ATL146e and ATL193, are potent and selective agonists for the human A(2A) adenosine receptor. They exhibit anti-inflammatory effects by increasing cyclic AMP levels and inhibiting neutrophil oxidative activity. []
Relevance: Although structurally different, this class of compounds, like N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, highlights the exploration and development of compounds that can modulate specific receptor activities for potential therapeutic benefits. []
Compound Description: Etifoxine hydrochloride is an anxiolytic drug known for its non-sedative and non-addictive properties. []
Relevance: While structurally distinct, both Etifoxine hydrochloride and N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride demonstrate the significance of exploring diverse chemical structures in pursuing therapies for central nervous system disorders. []
Compound Description: This compound is a 3-[2-(methylamino)ethyl]pyridyl derivative of the kappa opioid analgesic trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl) cyclohexyl] benzofuran-4-acetamide monohydrochloride. []
Relevance: Compound 1 shares a structural similarity with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride through the presence of a cyclohexyl ring attached to a substituted ethyl amino group. The 2-(3-pyridyl)ethyl moiety in Compound 1 is analogous to the 2-phenylethyl group in the target compound. []
Compound Description: U-50488 is a selective kappa-opioid receptor agonist known to affect hormone secretion and neuronal activity. []
Relevance: Both U-50488 and N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride illustrate the exploration of compounds targeting specific receptor systems, highlighting the importance of such research in understanding and potentially treating various physiological processes. []
[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid (L-165041) and 4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742)
Compound Description: Both L-165041 and GW0742 are peroxisome proliferator-activated receptor β (PPAR-β) agonists. These compounds demonstrate acute vasodilatory effects, primarily through the phosphatidylinositol 3-kinase-Akt pathway. []
Relevance: Although structurally distinct from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, L-165041 and GW0742 highlight the diversity of chemical structures that can interact with specific biological targets, such as PPAR-β. Understanding these interactions is crucial for developing new therapeutic strategies for various conditions. []
(R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy] butyric acid and (S)-trans-{4-[({2-[({1-[3,5-Bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl} butyric acid
Compound Description: These two compounds, with their specific stereochemical configurations, are combined to formulate a therapeutic agent for dyslipidemia. []
Relevance: Although their structures differ significantly from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, their combination in a single therapeutic agent demonstrates the potential for synergistic effects when targeting complex conditions like dyslipidemia. []
Remacemide hydrochloride [(+/-)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide monohydrochloride] and its metabolite FPL12495 [(+/-)-1-Methyl-1,2-diphenylethylamine monohydrochloride]
Compound Description: Remacemide hydrochloride is an anticonvulsant that undergoes biotransformation to its active metabolite, FPL12495, in the brain. []
Relevance: Both remacemide and its metabolite, FPL12495, share structural similarities with N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, particularly the presence of a 1,2-diphenylethyl group which resembles the 2-phenylethyl moiety in the target compound. The presence of the acetamide group in remacemide further reinforces the structural connection. []
Compound Description: AMAA is a potent and selective agonist of the N-methyl-D-aspartic acid (NMDA) subtype of excitatory amino acid receptors. It has two enantiomers, with the (R)-enantiomer showing higher affinity for the NMDA receptor. []
Relevance: Though structurally different from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, AMAA highlights the importance of stereochemistry in drug activity, as its enantiomers display different potencies. []
Compound Description: This class of compounds was designed and synthesized as potential anticonvulsant agents. Some derivatives showed comparable potency to phenytoin in the maximal electroshock-induced seizures model. []
Relevance: Structurally distinct from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, these compounds underscore the potential of exploring diverse chemical scaffolds for developing anticonvulsant therapies. []
[1,2-13C2]-S-Lysine Hydrochloride
Compound Description: This compound is a carbon-13 labeled form of S-lysine, an essential amino acid. It is used in metabolic studies to trace lysine pathways. []
Relevance: Though structurally unrelated to N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, the mention of [1,2-13C2]-S-lysine hydrochloride exemplifies the use of isotopic labeling in scientific research for tracking metabolic processes and understanding biochemical pathways. []
1,3-Bis(3,4-methylenedioxyphenyl)-2-propanamine (12) and N-Formyl-1,3-bis(3,4-methylenedioxyphenyl)prop-2-yl-amine (13)
Compound Description: These compounds are byproducts often found in illegally synthesized MDMA (Ecstasy). []
Relevance: While structurally dissimilar from N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride, their emergence as byproducts in MDMA synthesis showcases the unintended consequences of illicit drug production and the potential presence of unknown or uncharacterized compounds with unpredictable biological effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.